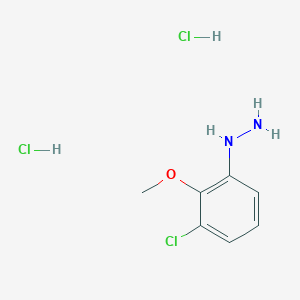
(3-Chloro-2-methoxyphenyl)hydrazine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Chloro-2-methoxyphenyl)hydrazine;dihydrochloride” is a chemical compound with the CAS Number: 2309460-01-1 . It has a molecular weight of 245.54 .
Molecular Structure Analysis
The InChI code for “(3-Chloro-2-methoxyphenyl)hydrazine;dihydrochloride” is 1S/C7H9ClN2O.2ClH/c1-11-7-5(8)3-2-4-6(7)10-9;;/h2-4,10H,9H2,1H3;2*1H . This code represents the molecular structure of the compound.
Scientific Research Applications
Hydrazone Synthesis and Derivatives
(3-Chloro-2-methoxyphenyl)hydrazine dihydrochloride: serves as a valuable building block for the synthesis of hydrazones. Hydrazones are versatile compounds formed by the reaction of hydrazines with carbonyl compounds (aldehydes or ketones). Researchers use hydrazones in medicinal chemistry, as ligands in coordination chemistry, and as intermediates in organic synthesis. The compound’s unique structure allows for diverse modifications, leading to a wide range of derivatives with varying properties .
Fluorescent Probes and Sensors
Fluorescent compounds play a crucial role in biological and chemical sensing. Researchers have explored (3-Chloro-2-methoxyphenyl)hydrazine dihydrochloride as a potential fluorophore. By attaching specific functional groups to this compound, scientists can create fluorescent probes for detecting specific analytes (such as ions or molecules) in biological samples. These probes find applications in environmental monitoring, drug discovery, and disease diagnostics .
Mechanochemical Studies
Mechanochemistry involves chemical reactions induced by mechanical forces (e.g., grinding, milling, or ultrasonication). Researchers have investigated the reactivity of (3-Chloro-2-methoxyphenyl)hydrazine dihydrochloride under mechanochemical conditions. Understanding its behavior in solid-state reactions can lead to novel synthetic routes and green chemistry approaches. These studies contribute to the development of sustainable methodologies .
Anticancer Agents
Hydrazine derivatives have attracted attention as potential anticancer agents due to their ability to inhibit enzymes involved in tumor growth. Researchers explore the cytotoxic effects of (3-Chloro-2-methoxyphenyl)hydrazine dihydrochloride and its analogs against cancer cell lines. By modifying the compound’s structure, they aim to enhance its selectivity and efficacy in cancer therapy .
Corrosion Inhibition
Corrosion of metals is a significant concern in various industries. Hydrazine-based compounds, including (3-Chloro-2-methoxyphenyl)hydrazine dihydrochloride , exhibit corrosion inhibition properties. Researchers investigate their ability to protect metal surfaces from degradation in aggressive environments. These studies contribute to the development of effective corrosion inhibitors for industrial applications .
Photocatalysis and Organic Transformations
Hydrazine derivatives can act as photocatalysts in organic transformations. Researchers explore their potential in photochemical reactions, such as C–C bond formation, cyclizations, and rearrangements. By harnessing light energy, these compounds facilitate challenging chemical processes(3-Chloro-2-methoxyphenyl)hydrazine dihydrochloride may find applications in green synthetic methodologies .
Safety and Hazards
properties
IUPAC Name |
(3-chloro-2-methoxyphenyl)hydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O.2ClH/c1-11-7-5(8)3-2-4-6(7)10-9;;/h2-4,10H,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDXQUFJFGOZSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-2-methoxyphenyl)hydrazine;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-3-[(2,5-dimethylbenzyl)thio]-3-[(2,5-dimethylphenyl)amino]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2720610.png)


![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B2720615.png)
![Ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2720616.png)

![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2720620.png)



![6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2720625.png)
![3-(4-methoxyphenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2720626.png)